![molecular formula C13H15NO B1611026 2-Tert-butylindolizine-3-carbaldehyde CAS No. 83164-31-2](/img/structure/B1611026.png)
2-Tert-butylindolizine-3-carbaldehyde
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Tert-butylindolizine-3-carbaldehyde are not fully detailed in the search results. It is known that the compound has a molecular weight of 201.26 g/mol. The density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Synthesis and Characterization
- The study by Bhat et al. (2019) discusses the synthesis and characterization of compounds closely related to 2-tert-butylindolizine-3-carbaldehyde. They found that these compounds could act as moderate antagonists against the Mcl-1 enzyme, an important target in cancer research (Bhat et al., 2019).
Catalysis
- Research by Sutradhar et al. (2016) showed that certain Schiff bases, related in structure to 2-tert-butylindolizine-3-carbaldehyde, were effective as catalysts in the microwave-assisted oxidation of alcohols (Sutradhar et al., 2016).
Pharmaceutical Applications
- Ellman et al. (2002) reported that N-tert-butanesulfinyl imines, related to 2-tert-butylindolizine-3-carbaldehyde, are versatile intermediates for the asymmetric synthesis of amines, a key process in pharmaceutical chemistry (Ellman et al., 2002).
Bioactive Compounds Synthesis
- Ando and Terashima (2010) utilized tert-butoxycarbonylguanidine, similar in structure to 2-tert-butylindolizine-3-carbaldehyde, for synthesizing 2-aminoimidazole alkaloids, highlighting the potential use of such compounds in the synthesis of bioactive molecules (Ando & Terashima, 2010).
Optoelectronic Applications
- Hu et al. (2013) explored the use of tert-butyl-carbaldehyde derivatives in the synthesis of pyrene-based compounds with potential applications in optoelectronics (Hu et al., 2013).
Multicomponent Synthesis
- Yan and Liu (2007) developed a gold(III)-catalyzed multicomponent coupling/cycloisomerization reaction using heteroaryl aldehydes similar to 2-tert-butylindolizine-3-carbaldehyde, showing its potential in synthesizing diverse aminoindolizines (Yan & Liu, 2007).
Environmental Applications
- Wang et al. (2011) synthesized N-tert-butyl-N,N'-diacylhydrazines containing thiadiazoles, similar in structure to 2-tert-butylindolizine-3-carbaldehyde, demonstrating their use as environmentally benign pest regulators (Wang et al., 2011).
properties
IUPAC Name |
2-tert-butylindolizine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)11-8-10-6-4-5-7-14(10)12(11)9-15/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIBKRMCZZZUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N2C=CC=CC2=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461221 | |
Record name | 2-tert-Butylindolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83164-31-2 | |
Record name | 2-tert-Butylindolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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